6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Description

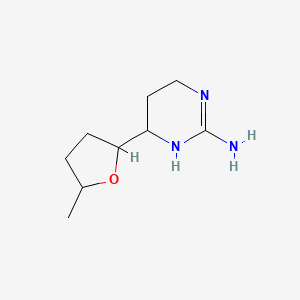

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS: 1700695-48-2) is a tetrahydropyrimidine derivative featuring a 5-methyltetrahydrofuran (oxolane) substituent at the 6-position of the pyrimidine ring. This compound is part of a broader class of 1,4,5,6-tetrahydropyrimidin-2-amine derivatives, which are explored for their pharmacological and materials science applications.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

6-(5-methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C9H17N3O/c1-6-2-3-8(13-6)7-4-5-11-9(10)12-7/h6-8H,2-5H2,1H3,(H3,10,11,12) |

InChI Key |

FEPGDBAJUAZURU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)C2CCN=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyloxolan-2-ylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents with potential antifungal and antimicrobial properties.

Biochemistry: The compound serves as a building block in the design of enzyme inhibitors, particularly those targeting amine oxidases involved in metabolic pathways.

Industrial Chemistry: It is utilized in the synthesis of stable heterocyclic rings, which are important in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine with similar compounds:

Key Observations :

- The trifluoromethyl derivative (CAS 760214-90-2) has higher lipophilicity due to the CF₃ group, which may improve binding to hydrophobic pockets in biological targets .

Biological Activity

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a methyloxolane substituent, which may influence its biological interactions. Understanding the structure is crucial for predicting its activity:

- Chemical Formula : C₁₁H₁₄N₂O

- Molecular Weight : 194.24 g/mol

- Structure : The presence of the oxolane ring may enhance lipophilicity and affect cellular permeability.

Anticancer Potential

Research has identified compounds with similar structural motifs that exhibit anticancer properties. A study highlighted the use of high-throughput screening to find molecules that inhibit the growth of cancer cells resistant to dietary carcinogens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) . Although 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has not been directly tested in this context, its structural similarities suggest it could have similar effects.

While specific mechanisms for this compound are yet to be elucidated, compounds within the tetrahydropyrimidine class often interact with cellular pathways involved in apoptosis and cell proliferation. The potential for such interactions can be inferred from studies on related compounds.

Insecticidal Activity

Recent findings on related alkaloids have shown promising insecticidal activities attributed to their selective activation of glutamate-gated chloride channels in invertebrates . This suggests that this compound might also exhibit similar bioactivity against pests, warranting further investigation.

Case Studies and Research Findings

While direct case studies specifically addressing this compound are sparse, the following points summarize relevant findings from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.